4-amino-N-{2-[(2-ethoxy-3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide 4-amino-N-{2-[(2-ethoxy-3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0982059
InChI: InChI=1S/C15H21N5O4/c1-3-23-13-10(5-4-6-11(13)22-2)9-17-7-8-18-15(21)12-14(16)20-24-19-12/h4-6,17H,3,7-9H2,1-2H3,(H2,16,20)(H,18,21)
SMILES: CCOC1=C(C=CC=C1OC)CNCCNC(=O)C2=NON=C2N
Molecular Formula: C15H21N5O4
Molecular Weight: 335.36 g/mol

4-amino-N-{2-[(2-ethoxy-3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide

CAS No.:

Cat. No.: VC0982059

Molecular Formula: C15H21N5O4

Molecular Weight: 335.36 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-{2-[(2-ethoxy-3-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide -

Specification

Molecular Formula C15H21N5O4
Molecular Weight 335.36 g/mol
IUPAC Name 4-amino-N-[2-[(2-ethoxy-3-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide
Standard InChI InChI=1S/C15H21N5O4/c1-3-23-13-10(5-4-6-11(13)22-2)9-17-7-8-18-15(21)12-14(16)20-24-19-12/h4-6,17H,3,7-9H2,1-2H3,(H2,16,20)(H,18,21)
Standard InChI Key MMUSXCDEENITJC-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=C1OC)CNCCNC(=O)C2=NON=C2N
Canonical SMILES CCOC1=C(C=CC=C1OC)CNCCNC(=O)C2=NON=C2N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator